molecular formula C11H9ClN2O3 B2561883 1-(4-formylphenyl)-1H-imidazole-4-carboxylic acid hydrochloride CAS No. 2243515-01-5

1-(4-formylphenyl)-1H-imidazole-4-carboxylic acid hydrochloride

Cat. No.: B2561883
CAS No.: 2243515-01-5
M. Wt: 252.65
InChI Key: BNQMNPFSBCDWNU-UHFFFAOYSA-N
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Description

1-(4-formylphenyl)-1H-imidazole-4-carboxylic acid hydrochloride is a chemical compound that features both an imidazole ring and a formylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-formylphenyl)-1H-imidazole-4-carboxylic acid hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-formylphenyl)-1H-imidazole-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using nitric acid and sulfuric acid mixture.

Major Products Formed

    Oxidation: 1-(4-carboxyphenyl)-1H-imidazole-4-carboxylic acid.

    Reduction: 1-(4-hydroxymethylphenyl)-1H-imidazole-4-carboxylic acid.

    Substitution: Various substituted imidazole derivatives depending on the substituent introduced.

Scientific Research Applications

1-(4-formylphenyl)-1H-imidazole-4-carboxylic acid hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition or receptor modulation.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(4-formylphenyl)-1H-imidazole-4-carboxylic acid hydrochloride depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The imidazole ring is known to interact with metal ions and can act as a ligand in coordination chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-formylphenyl)-1H-imidazole-4-carboxylic acid hydrochloride is unique due to the presence of both a formyl group and an imidazole ring, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-(4-formylphenyl)imidazole-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3.ClH/c14-6-8-1-3-9(4-2-8)13-5-10(11(15)16)12-7-13;/h1-7H,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQMNPFSBCDWNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)N2C=C(N=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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